MFCD18315981
Description
MFCD18315981 is a chemical compound primarily utilized in coordination chemistry and catalytic applications. Based on analogous compounds in the evidence, it likely contains multidentate ligands (e.g., phosphine-alkene hybrids) that enable transition metal coordination, as seen in structurally similar compounds such as those with pyrazole, pyrimidine, or triazine backbones . These compounds are often characterized by high thermal stability, tunable electronic properties, and applications in catalysis or medicinal chemistry .
Properties
IUPAC Name |
methyl 2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(7-9)16(19)20/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAFAOSVKFBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686316 | |
| Record name | Methyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-28-0 | |
| Record name | Methyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315981” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
One-Pot Synthesis: This method aims to combine all reactants in a single reaction vessel to streamline the process and reduce purification steps.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: “MFCD18315981” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD18315981” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
“MFCD18315981” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or reactivity. The comparison can focus on aspects such as:
Structural Differences: Variations in functional groups or molecular geometry.
Reactivity: Differences in the types of reactions and conditions required.
Applications: Unique applications or advantages over similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally and functionally analogous to MFCD18315981, based on molecular frameworks, coordination behavior, and applications:
Compound A (CAS 918538-05-3; MDL: MFCD11044885)
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Key Properties: High Log S (ESOL) value: -2.99, indicating moderate solubility in aqueous media. Structural Features: Contains a dichlorinated pyrolotriazine core, enabling π-π stacking and halogen bonding in catalysis .
Compound B (CAS 1533-03-5; MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- TPSA: 20.23 Ų, correlating with moderate membrane permeability. Structural Features: A trifluoromethyl-substituted aryl ketone, providing electron-withdrawing effects for enhanced catalytic activity in cross-coupling reactions .
Compound C (CAS 54198-89-9; MDL: MFCD10574686)
- Molecular Formula : C₅H₅ClN₂
- Molecular Weight : 128.56 g/mol
- Key Properties :
Comparative Data Table
Research Findings and Discussion
Structural Similarities
- Heterocyclic Cores : All compounds share nitrogen-rich heterocycles (e.g., triazine, pyrimidine), which enhance metal-binding affinity and catalytic activity. For example, Compound A’s pyrolotriazine core enables stable Pd(0) coordination in Suzuki-Miyaura reactions .
Functional Divergences
- Solubility and Bioavailability : Compound C’s pyrimidine backbone grants exceptional solubility (13600 mg/mL), outperforming Compound A’s dichlorinated system (0.24 mg/mL). This highlights the trade-off between halogenation (stability) and hydrophilicity .
- BBB Permeability : Compound B’s low TPSA (20.23 Ų) allows CNS penetration, a trait absent in this compound’s inferred profile, which prioritizes catalytic over biological applications .
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